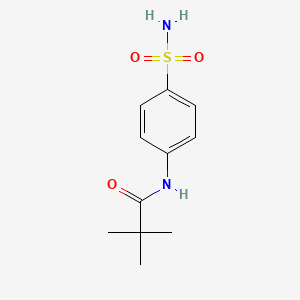

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide

Descripción general

Descripción

2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide is an organic compound with the molecular formula C11H16N2O3S It is known for its unique structural features, which include a sulfamoyl group attached to a phenyl ring and a dimethylpropanamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.

Comparación Con Compuestos Similares

- 2,2-Dimethyl-N-(4-aminophenyl)propanamide

- 2,2-Dimethyl-N-(4-chlorophenyl)propanamide

- 2,2-Dimethyl-N-(4-methylphenyl)propanamide

Comparison: 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility in water and increased reactivity towards nucleophiles. Its potential biological activity also sets it apart from other similar compounds.

Actividad Biológica

2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₆N₂O₃S, with a molecular weight of 256.32 g/mol. The compound features a propanamide backbone substituted with a sulfonamide group and a dimethyl group, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminobenzenesulfonamide with appropriate acylating agents. The use of environmentally benign methodologies has been emphasized in recent studies to enhance the sustainability of the synthesis process.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis , with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µg/mL for reference strains and clinical isolates .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625-62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 | Bactericidal |

| MRSA | 31.108-124.432 | Moderate Activity |

The bactericidal action is primarily attributed to the inhibition of protein synthesis and disruption of nucleic acid production pathways . Additionally, the compound has shown promising antibiofilm activity against resistant strains, which is crucial in treating chronic infections.

Anticancer Activity

Emerging research indicates that sulfonamide derivatives like this compound may also exhibit anticancer properties. It has been implicated in inhibiting specific protein interactions critical for cancer cell survival, particularly in MTAP-deleted cancer cells . The compound's ability to target these pathways suggests its potential as a therapeutic agent in oncology.

Case Studies

- In Vitro Studies : A study evaluating the compound's efficacy against MRSA demonstrated that it significantly inhibited biofilm formation at sub-MIC levels, indicating its potential for use in treating biofilm-associated infections .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with key amino acids at the active site of bacterial ribosomes, leading to effective inhibition of protein synthesis .

Propiedades

IUPAC Name |

2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBTVIQRHXYTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103826-87-5 | |

| Record name | 2,2-Dimethyl-N-(4-sulfamoylphenyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103826875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-DIMETHYL-N-(4-SULFAMOYLPHENYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXQ5HR3BJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.